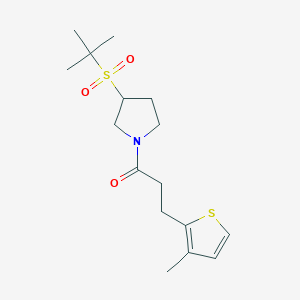
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one is a useful research compound. Its molecular formula is C16H25NO3S2 and its molecular weight is 343.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electropolymerization Applications
Research into the electropolymerization of poly(3-methylthiophene) in pyrrolidinium-based ionic liquids highlights the utility of such chemical structures in creating materials for hybrid supercapacitors. This process explores the efficiency of electropolymerization media like PYR14Tf and PYR13FSI for poly(3-methylthiophene) synthesis, focusing on their properties like viscosity, solvent polarity, conductivity, and electrochemical stability. These characteristics are crucial for the enhanced electrochemical performance of the resulting polymers, which have shown significant energy storage capabilities (Biso et al., 2008).
Synthetic Methodology in Heterocyclic Chemistry
Another study presents a methodology for the synthesis of 2,5-disubstituted pyrroles and pyrrolidines via intramolecular cyclization of 6-amino-3-keto sulfones. This process allows for the efficient formation of both aromatic and non-aromatic five-membered heterocyclic compounds. The versatility of this method lies in its ability to generate a wide range of heterocyclic structures, showcasing the broad utility of tert-butylsulfonyl and pyrrolidinyl groups in facilitating complex organic transformations (Benetti et al., 2002).
Electrolyte Development for Li/S Cells
A ternary mixture involving N-methyl-(n-butyl)pyrrolidinium bis(trifluoromethanesulfonyl)imide (PYR14TFSI) has been characterized as a promising electrolyte in lithium metal/sulfur cells. The inclusion of PYR14TFSI significantly improves the thermal stability and ionic conductivity of the mixture, enhancing its performance at low temperatures. This development indicates the potential of such chemical structures in improving the efficiency and safety of lithium/sulfur battery technologies (Shin & Cairns, 2008).
Properties
IUPAC Name |
1-(3-tert-butylsulfonylpyrrolidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S2/c1-12-8-10-21-14(12)5-6-15(18)17-9-7-13(11-17)22(19,20)16(2,3)4/h8,10,13H,5-7,9,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZIGFMBQPPHKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N2CCC(C2)S(=O)(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]anilino]pyridine-3-carbonitrile](/img/structure/B2822571.png)
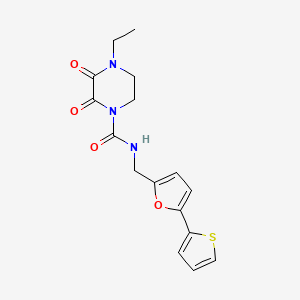
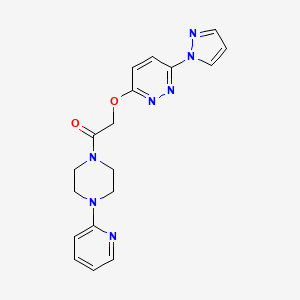
![ethyl 2-(2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2822575.png)
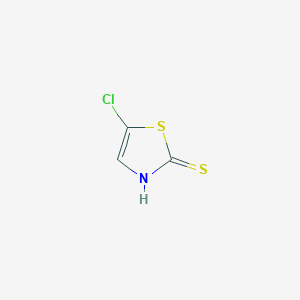
![6-methyl-N-[2-(methylsulfanyl)phenyl]pyrazine-2-carboxamide](/img/structure/B2822577.png)
![1-[2-(Difluoromethyl)-2,6-dimethylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2822578.png)
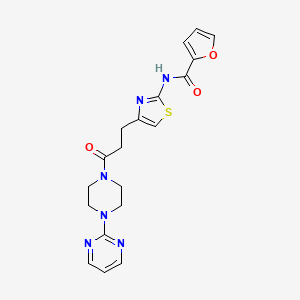
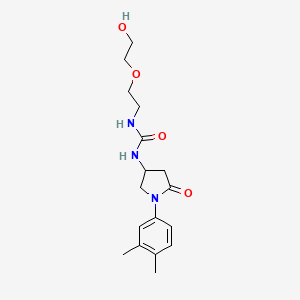
![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-(thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2822586.png)
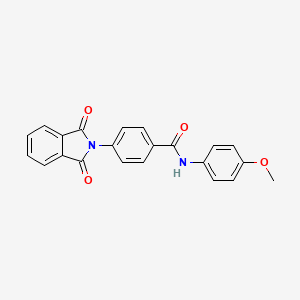
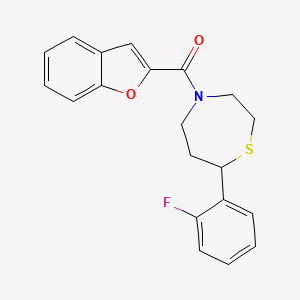
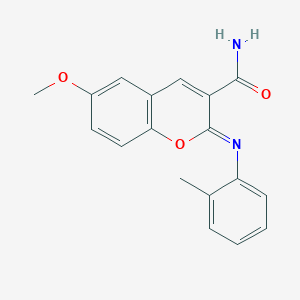
![(E)-N-(3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2822591.png)
